2-(Pyridin-3-yl)pyridin-3-amine

描述

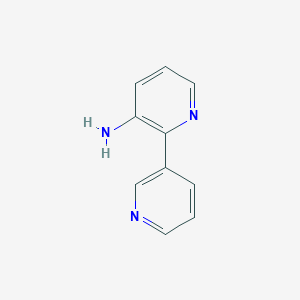

2-(Pyridin-3-yl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of two pyridine rings connected by an amine group at the 3-position of each ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with 3-bromopyridine under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the amine group of 3-aminopyridine attacks the bromine-substituted pyridine ring, resulting in the formation of the desired product .

Another method involves the use of transition metal catalysts, such as palladium, to facilitate the coupling of 3-aminopyridine with 3-bromopyridine. This method often employs ligands and bases to enhance the reaction efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and minimizing by-products.

化学反应分析

Types of Reactions

2-(Pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated reagents, bases (e.g., sodium hydroxide), solvents (e.g., toluene, ethanol).

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

Anticancer Properties

2-(Pyridin-3-yl)pyridin-3-amine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases involved in cancer progression, such as Aurora kinases and MPS1 . For instance, modifications to the pyridine moiety have led to enhanced selectivity and potency against specific cancer cell lines.

Kinase Inhibition

The compound has shown promise in inhibiting key kinases, which are crucial targets in cancer therapy. A study demonstrated that derivatives of this compound exhibited significant activity against a panel of kinases, suggesting its potential as a scaffold for developing new kinase inhibitors .

Neuroprotective Effects

Research has also explored the neuroprotective properties of pyridine derivatives. Compounds related to this compound have been linked to neuroprotection in models of neurodegenerative diseases, potentially through their ability to modulate signaling pathways involved in neuronal survival .

Material Science

Organic Electronics

The compound is being studied for applications in organic electronics, particularly as a building block for organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can enhance charge transport and stability .

Dyes and Pigments

Due to its structural characteristics, this compound is also explored as a dye component in various formulations. Its ability to absorb light at specific wavelengths makes it valuable in developing colorants for textiles and coatings .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from simpler pyridine derivatives. The following table summarizes common synthetic routes and yields:

| Synthetic Route | Conditions | Yield |

|---|---|---|

| Reaction with guanidine hydrochloride | Reflux in butan-1-ol | 88% |

| Heating with sodium hydroxide | Tert-butyl alcohol at 120°C | 90% |

| Coupling reactions with aryl halides | Palladium-catalyzed coupling | Varies (typically >70%) |

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyridine-based compounds, including derivatives of this compound. The findings indicated that certain modifications led to enhanced potency against breast cancer cell lines, showcasing the compound's potential as a lead structure for new therapies .

Case Study 2: Organic Photovoltaics

In a recent investigation into organic photovoltaic materials, researchers incorporated this compound into polymer blends. The results showed improved charge mobility and device efficiency compared to traditional materials, highlighting its applicability in sustainable energy solutions .

作用机制

The mechanism of action of 2-(Pyridin-3-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. For example, it may inhibit the activity of certain kinases or bind to receptor sites, leading to changes in cellular signaling and function .

相似化合物的比较

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share a similar pyridine-based structure and exhibit comparable biological activities.

3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have applications in medicinal chemistry.

Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds are structurally related and have been studied for their pharmacological properties.

Uniqueness

2-(Pyridin-3-yl)pyridin-3-amine is unique due to its specific arrangement of two pyridine rings connected by an amine group. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the design of novel compounds with diverse applications in chemistry, biology, and industry.

生物活性

2-(Pyridin-3-yl)pyridin-3-amine, a compound featuring a pyridine core, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structural characteristics of this compound, highlighting its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves methods such as Buchwald-Hartwig amination. This technique allows for the formation of N-aryl derivatives with moderate to good yields, emphasizing the versatility of pyridine derivatives in drug development. For instance, reactions using palladium catalysts have shown yields ranging from 27% to 82% depending on the specific reaction conditions employed .

Biological Activity

The biological activity of this compound has been evaluated across various assays, particularly focusing on its kinase inhibition properties. The compound has demonstrated significant inhibitory effects against several kinases, which are crucial targets in cancer therapy.

Kinase Inhibition Profile

A study profiling a series of aminopyridine derivatives revealed that this compound exhibited notable inhibitory activity against Aurora A and AKT2 kinases, with inhibition percentages reaching up to 77% at a concentration of 100 µM . The introduction of substituents on the pyridine rings often enhances the biochemical activity, as indicated by increased inhibition rates when compared to less substituted analogs.

| Compound | Target Kinase | Inhibition (%) at 100 µM |

|---|---|---|

| This compound | Aurora A | 58 |

| This compound | AKT2 | 77 |

| Compound with quinoline moiety | Aurora A | Higher than 58 |

| Compound with 2-methylaminopyrimidine | Multiple kinases | >50 |

Structure-Activity Relationships (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications at specific positions on the pyridine rings can lead to variations in potency and selectivity against different kinases. For example, the substitution of a pyridyl ring with a quinoline moiety significantly enhanced the selectivity and activity against Aurora A and MPS1 kinases .

Antiparasitic Activity

In addition to kinase inhibition, derivatives of pyridine compounds have been explored for their antiparasitic properties. Research indicates that modifications in the structure can lead to varying degrees of efficacy against malaria parasites by targeting PfATP4, a key protein involved in parasite survival. Certain analogs showed improved metabolic stability and aqueous solubility while maintaining significant antiparasitic activity .

Antibacterial Activity

A series of studies have also evaluated the antibacterial properties of pyridine derivatives similar to this compound. These studies demonstrated that certain compounds could inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections . The binding interactions within bacterial ribosomal structures were analyzed through docking studies, revealing insights into how these compounds exert their effects at the molecular level.

属性

IUPAC Name |

2-pyridin-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXNFVKMCMRREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。